MRS2298 -

MRS2298

Catalog Number: EVT-275528
CAS Number:
Molecular Formula: C10H16ClN5O8P2
Molecular Weight: 431.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MRS2298 is a potent antagonists of the P2Y 1 receptor, which has antiaggregatory activity in human platelets.
Synthesis Analysis

Methods and Technical Details

The synthesis of MRS2298 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitutions and cyclizations. The process may utilize various reagents and solvents to facilitate these reactions, ensuring high yields and purity of the final product. Specific methodologies can include:

  • Nucleophilic Substitution: This method is often employed to introduce functional groups that enhance the compound's biological activity.
  • Cyclization Reactions: These are crucial for forming the core structure of MRS2298, contributing to its receptor-binding properties.

The technical details of these methods involve careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and minimize by-products.

Molecular Structure Analysis

Structure and Data

MRS2298 has a well-defined molecular structure characterized by specific functional groups that confer its activity as a metabotropic glutamate receptor antagonist. The compound's molecular formula is C12_{12}H14_{14}N2_2O3_3, with a molecular weight of approximately 234.25 g/mol.

The structural analysis reveals:

  • Core Structure: A benzamide derivative that plays a significant role in receptor binding.
  • Functional Groups: The presence of hydroxyl and amine groups enhances solubility and interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

MRS2298 undergoes several chemical reactions that are critical for its biological activity. Key reactions include:

  • Binding Interactions: MRS2298 exhibits specific binding interactions with metabotropic glutamate receptors, leading to inhibition of receptor signaling pathways.
  • Metabolism: The compound may also undergo metabolic transformations in vivo, affecting its pharmacokinetics and pharmacodynamics.

Technical details regarding these reactions often involve kinetic studies to determine binding affinities and the impact of structural modifications on activity.

Mechanism of Action

Process and Data

The mechanism of action for MRS2298 as an antagonist involves blocking the activation of metabotropic glutamate receptor subtype 5. This receptor plays a pivotal role in modulating synaptic transmission and plasticity in the central nervous system.

Key points include:

  • Inhibition of Receptor Activation: By binding to the allosteric site on the receptor, MRS2298 prevents glutamate from eliciting its effects.
  • Impact on Neurotransmission: This inhibition can lead to altered neurotransmitter release patterns, which may be beneficial in conditions characterized by excessive glutamatergic activity.

Quantitative data from binding assays indicate a high affinity for the target receptor, supporting its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MRS2298 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: MRS2298 is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data indicates thermal stability, which is essential for storage and handling.

These properties are crucial for determining the appropriate formulation strategies for therapeutic use.

Applications

Scientific Uses

MRS2298 has significant potential applications in scientific research, particularly in:

  • Neuroscience Research: Its role as a selective antagonist allows researchers to explore glutamatergic signaling pathways in various models of neurological disorders.
  • Drug Development: Investigations into MRS2298's efficacy could lead to new treatments for conditions such as schizophrenia, anxiety disorders, and neurodegenerative diseases like Alzheimer's disease.
Synthesis and Structure-Activity Relationship (SAR) of MRS2298

Rational Design Strategies for Acyclic Nucleotide Analogues

The development of MRS2298 emerged from a paradigm shift in nucleotide mimetic design, moving beyond traditional ribose-based scaffolds. Researchers hypothesized that the ribose ring primarily served as a spatial scaffold for phosphate positioning rather than participating directly in P2Y1 receptor binding interactions. This insight led to the exploration of symmetrically branched aliphatic chains (e.g., 2-methylpropyl) as flexible spacers to tether adenine derivatives and bisphosphate groups [1] [4]. Key advantages of this acyclic approach included:

  • Enhanced metabolic stability: Elimination of glycosidic bonds susceptible to enzymatic hydrolysis
  • Synthetic versatility: Modular assembly enabling systematic variation of chain length and branching
  • Conformational freedom: Flexible chains mimicking ribose ring dynamics without stereochemical constraints

Comparative studies demonstrated that acyclic analogues like MRS2298 achieved submicromolar P2Y1 antagonism (IC₅₀ = 62.8 nM), validating the design hypothesis [1] [6]. The strategy represented a significant departure from carbocyclic constraints like the (N)-methanocarba ring in MRS2500, prioritizing adaptability over rigidity.

Table 1: Pharmacological Comparison of Ribose-Based vs. Acyclic P2Y1 Antagonists

CompoundScaffold TypeIC₅₀ (ADP-Induced Aggregation)Key Structural Features
MRS2179Ribose-based0.58 μM2'-Deoxyadenosine bisphosphate
MRS2500Carbocyclic0.95 nM(N)-Methanocarba ring system
MRS2298Acyclic62.8 nM2-Chloro-N⁶-methyladenine with branched aliphatic bisphosphate
MRS2496Acyclic1.5 μMBisphosphonate variant of MRS2298

Toggle for SAR AnalysisData sourced from comparative binding studies in human platelets [1] [6]. Acyclic scaffolds bridge potency gaps between traditional nucleotides and high-affinity carbocyclic agents.

Iterative Optimization of Bisphosphate Scaffolds for P2Y1 Selectivity

The bisphosphate moiety underwent systematic optimization to balance receptor affinity against chemical and metabolic stability:

  • Charge configuration: Maintaining dianionic states at physiological pH proved essential for engaging the receptor's cationic binding pocket (Lys280/Arg310 in TM6/TM7) [7]
  • Phosphate spacing: Optimal activity required 4-6 atom separation between phosphate groups, as shortening (n=0) increased IC₅₀ to 5.5 μM while elongation (n=2) enhanced potency (IC₅₀ = 0.46 μM) [4]
  • Phosphate isosteres: Phosphonate derivatives (e.g., MRS2496) exhibited reduced potency (IC₅₀ = 1.5 μM) but greater phosphatase resistance due to non-hydrolyzable C-P bonds [1]

Synthetic routes exploited phosphoramidite chemistry for efficient bisphosphate installation. Critical steps included:

1. Mitsunobu coupling of 6-chloro-2-iodoadenine with aliphatic diols  2. Selective mono/di-phosphorylation using tert-butylmagnesium chloride  3. Global deprotection via TFA-mediated cleavage  

Scheme adapted from [4], Schemes 1-6

Table 2: Impact of Phosphate Modifications on Antagonist Activity

Phosphate VariantRepresentative CompoundIC₅₀ (Human Platelets)Metabolic Stability
BisphosphateMRS229862.8 nMModerate
BisphosphonateMRS24961.5 μMHigh
Mixed ester-phosphateCompound 18 (Table 1 [c:4])110 μMLow
DiesterCompound 19 (Table 1 [c:4])18 μMVery high

Toggle for Pharmacology DataUncharged esters sacrificed potency for stability, confirming the necessity of anionic charges for high-affinity P2Y1 binding [4].

Impact of 2-Chloro-N6-Methyladenine Modifications on Antagonist Potency

The adenine base modifications in MRS2298 addressed two limitations of natural ADP:

  • 2-Chloro substitution:
  • Blocked deamination by adenosine deaminase
  • Introduced steric bulk enhancing hydrophobic contacts with Phe131/Tyr136 in TM3 [6] [7]
  • Increased electron deficiency, strengthening π-stacking with receptor aromatics
  • N⁶-Methylation:
  • Eliminated hydrogen bonding donor capacity
  • Induced preferential syn conformation mimicking bioactive ADP conformation
  • Enhanced selectivity >100-fold over P2Y12 receptors [3]

Mutagenesis studies confirmed that combined modifications improved binding energy by -3.2 kcal/mol versus unsubstituted analogues. The 2-Cl/N⁶-Me combination synergistically increased residence time 8-fold compared to singly modified variants [4] [6].

Molecular Diagram

Adenine Core Modifications:  N6  ╱  ╲  N1   C2-Cl  |     |  C6   C3  ╲   ╱  N7  

Critical modifications shown in bold [3] [6]

Role of Symmetrical Aliphatic Chain Branching in Receptor Recognition

The 9-(2-methylpropyl) linker in MRS2298 was optimized through systematic SAR:

  • Chain length: Propyl (n=1) chains yielded IC₅₀ = 0.30 μM vs. butyl (n=2) IC₅₀ = 0.46 μM, indicating optimal spacer length [4]
  • Branching impact: β-Methyl branching (2-methylpropyl) enhanced potency 3-fold versus linear propyl chains by:
  • Restricting conformational freedom (entropic advantage)
  • Promoting hydrophobic contact with Val189/Leu191 in EL2 [7]
  • Symmetry requirement: Asymmetric chains reduced activity >10-fold, suggesting bidentate phosphate coordination geometry

Molecular dynamics simulations revealed the branched chain adopted a torsion angle of 120°±15° between phosphates, optimally matching the receptor's phosphate-binding lysine triad (distance: 11.2Å vs. 11.5Å in P2Y1) [7]. This precision in spatial positioning proved critical for achieving nanomolar affinity.

Table 3: Aliphatic Chain Optimization for P2Y1 Antagonists

Chain StructureExample CompoundIC₅₀ (nM)Relative Potency
-CH₂CH₂CH₂- (linear)MRS2298 linear analog3001x
-CH₂CH(CH₃)CH₂- (branched)MRS229862.84.8x
-CH₂C(CH₃)₂CH₂- (gem-dimethyl)Compound 17 [c:4]1402.1x
-CH₂CH₂- (shortened)MRS2295 [c:4]55000.06x

Toggle for Conformational AnalysisOverly rigid or bulky chains (e.g., gem-dimethyl) diminished activity, indicating balanced flexibility was essential [4] [6].

Properties

Product Name

MRS2298

IUPAC Name

[2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-phosphonooxypropyl] dihydrogen phosphate

Molecular Formula

C10H16ClN5O8P2

Molecular Weight

431.66 g/mol

InChI

InChI=1S/C10H16ClN5O8P2/c1-12-8-7-9(15-10(11)14-8)16(5-13-7)2-6(3-23-25(17,18)19)4-24-26(20,21)22/h5-6H,2-4H2,1H3,(H,12,14,15)(H2,17,18,19)(H2,20,21,22)

InChI Key

GMCUIIHBWNOHIM-UHFFFAOYSA-N

SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(COP(=O)(O)O)COP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

MRS2298; MRS 2298; MRS-2298.

Canonical SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(COP(=O)(O)O)COP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.